N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Beschreibung
N-(2,6-Dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a structurally complex amide featuring a 2,6-dimethylphenyl group, a butanamide backbone, and a thioether-linked imidazoquinazolinone heterocycle. The thioether linkage may enhance metabolic stability compared to oxygen-based analogs, while the 2,6-dimethylphenyl substituent is a common pharmacophore in pharmaceuticals and agrochemicals, influencing steric and electronic properties .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-5-18(21(28)26-19-13(2)9-8-10-14(19)3)30-23-25-17-12-7-6-11-16(17)20-24-15(4)22(29)27(20)23/h6-12,15,18H,5H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURGJEYAANODEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
- Structure: Simpler acetamide with a diethylamino group and 2,6-dimethylphenyl substitution.
- Molecular Weight : 234.33 g/mol (C₁₄H₂₂N₂O) .
- Properties : Melting point 66–69°C; used as a standard/reagent in research.
- Key Differences: Lacks the thioether and imidazoquinazolinone ring, resulting in lower molecular complexity. The diethylamino group may improve solubility but reduce target specificity compared to the heterocyclic moiety in the target compound .
Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Structure : Contains a methoxy group and oxazolidinyl ring.
- Application : Fungicide, highlighting the versatility of 2,6-dimethylphenyl amides in agrochemicals .
- Key Differences: The oxazolidinyl and methoxy groups confer fungicidal activity, whereas the target compound’s imidazoquinazolinone and thioether may favor pharmaceutical applications (e.g., kinase inhibition) .
Pharmacopeial Amides (e.g., Compounds m, n, o in )
- Structure : Complex stereoisomeric amides with hydroxy, phenyl, and tetrahydropyrimidinyl groups.
- Key Differences : These compounds emphasize stereochemical complexity and polar functional groups (e.g., hydroxy), contrasting with the target compound’s lipophilic thioether and rigid heterocycle .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Application |
|---|---|---|---|---|
| Target Compound | ~443.54* | Imidazoquinazolinone, Thioether, Amide | N/A | Potential Pharma |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 234.33 | Diethylamino, Acetamide | 66–69 | Standard/Research |
| Oxadixyl | 278.34 | Methoxy, Oxazolidinyl, Amide | N/A | Fungicide |
| Pharmacopeial Amides (m, n, o) | ~600–650* | Hydroxy, Phenyl, Tetrahydropyrimidinyl | N/A | Pharmaceutical |
*Calculated based on structural formulas.
Research Findings and Implications
- Synthesis: Analogous to , the target compound may be synthesized via coupling reactions (e.g., thiol-ene click chemistry) between a functionalized imidazoquinazolinone and a bromobutanamide intermediate, followed by purification via chromatography .
- Characterization : Spectroscopic methods (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography (as in ) would confirm structure and purity .
- Activity: The imidazoquinazolinone ring may mimic purine bases, suggesting kinase or topoisomerase inhibition, while the thioether could enhance bioavailability compared to ether-linked analogs .
Q & A
Q. Example Table (DoE Factors) :
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temp. | 60°C | 80°C | 75°C |
| Catalyst | 2 mol% | 4 mol% | 3.5 mol% |
| Reference : |
Advanced: How to integrate computational modeling with experimental synthesis?
Methodological Answer:
Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict reaction pathways and transition states.
Reaction Mechanism Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots).
Feedback Loop : Refine computational models using HPLC/MS data from failed reactions.
Reference :
Advanced: How to resolve contradictions between characterization data (e.g., NMR vs. MS)?
Methodological Answer:
Cross-Validation : Repeat NMR in deuterated DMSO to check solubility artifacts.
Alternative Techniques : Use X-ray crystallography for absolute configuration confirmation.
Sample History Review : Check for degradation (e.g., via LC-MS stability studies under stress conditions).
Reference :
Basic: What solvents and catalysts optimize the acylation step?
Methodological Answer:
- Solvents : DMF (polar aprotic) enhances nucleophilicity of the amine. Avoid DCM due to poor solubility.
- Catalysts : Triethylamine (5 mol%) as a base for acyl chloride activation.
- Optimization : Screen catalysts (e.g., DMAP vs. pyridine) via DoE.
Reference :
Advanced: How to study molecular interactions for mechanistic insights?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding affinity (KD < 1 µM indicates strong interaction).
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Molecular Docking : Use AutoDock Vina to predict binding poses (e.g., hydrogen bonds with kinase active sites).
Reference :
Advanced: How to address low yields in thiolation reactions?
Methodological Answer:
Side Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent thiol oxidation.
pH Control : Use phosphate buffer (pH 7.5) to stabilize thiolate intermediates.
Catalyst Screening : Test transition metals (e.g., CuI) for coupling efficiency.
Reference :
Basic: What are common degradation pathways, and how to stabilize the compound?
Methodological Answer:
- Hydrolysis : Susceptible ester groups degrade in aqueous buffers. Use lyophilization for long-term storage.
- Photodegradation : Store in amber vials under nitrogen. Monitor via accelerated light exposure tests.
Reference :
Advanced: How to design a scalable synthesis protocol?
Methodological Answer:
Continuous Flow Chemistry : Reduce reaction time (e.g., from 24h to 2h) with microreactors.
Green Chemistry Metrics : Calculate E-factor; replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress.
Reference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
